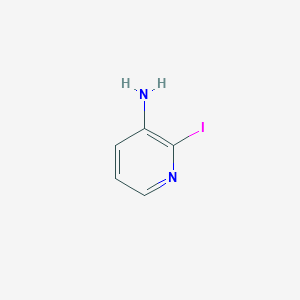

2-Iodopyridin-3-amine

Übersicht

Beschreibung

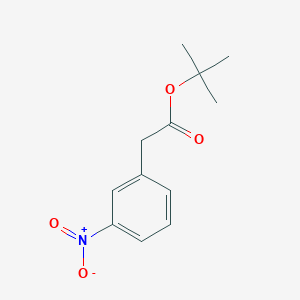

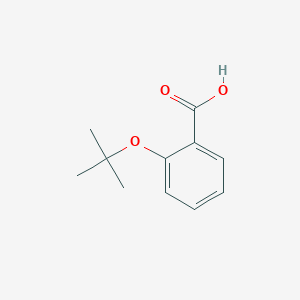

2-Iodopyridin-3-amine is a chemical compound with the molecular formula C5H5IN2 . It has a molecular weight of 220.01 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), has been described . Another method involves the Suzuki-Miyaura cross-coupling of 2-pyridyl ammonium salts to furnish valuable biaryl and heterobiarylpyridines .Molecular Structure Analysis

The molecular structure of 2-Iodopyridin-3-amine consists of a six-membered pyridine ring with an iodine atom attached to the second carbon atom and an amine group attached to the third carbon atom .Chemical Reactions Analysis

Amines, such as 2-Iodopyridin-3-amine, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions.Physical And Chemical Properties Analysis

2-Iodopyridin-3-amine is a solid or semi-solid or liquid compound . It has a melting point of 74-76°C .Wissenschaftliche Forschungsanwendungen

Pharmacology: Drug Synthesis and Development

2-Iodopyridin-3-amine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its iodine atom can be readily substituted through nucleophilic displacement, making it a valuable precursor in the construction of complex drug molecules. For instance, it is used in the synthesis of thiazolo[4,5-b]pyridines, which exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties .

Material Science: Advanced Material Fabrication

In material science, 2-Iodopyridin-3-amine is utilized for the preparation of organic semiconductor materials due to its ability to form stable heterocyclic compounds. These materials are essential for the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis: Building Blocks for Heterocycles

This compound is frequently employed as a building block for the synthesis of heterocyclic compounds. Its reactivity allows for the formation of diverse heterocyclic structures that are prevalent in many natural products and synthetic compounds used in various chemical industries .

Agriculture: Pesticide and Herbicide Development

2-Iodopyridin-3-amine is used in the development of novel agrochemicals, such as pesticides and herbicides. Its derivatives can act as potent active ingredients that target specific pests or weeds, contributing to increased agricultural productivity .

Environmental Science: Pollutant Detection and Analysis

Derivatives of 2-Iodopyridin-3-amine are explored for their potential use in environmental monitoring. They can be part of sensors and assays designed to detect pollutants and toxins in water and soil, aiding in environmental protection efforts .

Industrial Applications: Catalysts and Process Optimization

In industrial applications, 2-Iodopyridin-3-amine is involved in the development of catalysts that enhance the efficiency of chemical processes. Its derivatives can catalyze various reactions, leading to more sustainable and cost-effective industrial operations .

Wirkmechanismus

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to target leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular processes like growth, differentiation, and apoptosis .

Mode of Action

It’s known that the compound’s amine group and halogen atoms offer multiple pathways for chemical interactions and transformations . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Biochemical Pathways

Compounds with similar structures have been found to inhibit excitatory amino acid transporter subtype 3 (eaat3), which plays a role in the reuptake of glutamate in the brain . This could potentially affect glutamatergic transmission, which is implicated in numerous neurological and psychiatric disorders .

Pharmacokinetics

It’s known that the compound’s polar nature, owing to its halogen atoms and amine group, influences its solubility in various solvents . This is an important consideration in chemical synthesis and applications, as it can impact the compound’s bioavailability.

Result of Action

It’s known that the compound’s reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodopyridin-3-amine. For instance, the pH of the environment can influence the compound’s interactions with its targets . At different pH levels, both the compound’s surface charge and the speciation of metal ions can change, affecting adsorption and precipitation processes . Ionic strength, determined by the concentration of salts, can also impact metal adsorption .

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Eigenschaften

IUPAC Name |

2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOKRSJTVWBAKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592577 | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodopyridin-3-amine | |

CAS RN |

209286-97-5 | |

| Record name | 2-Iodo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209286-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[3.4]octane](/img/structure/B1287972.png)